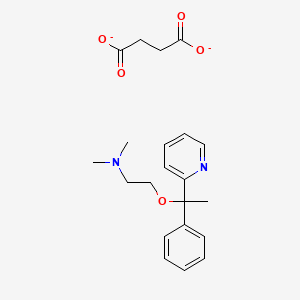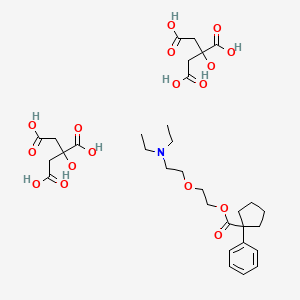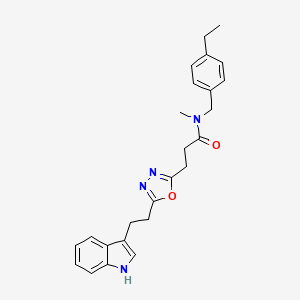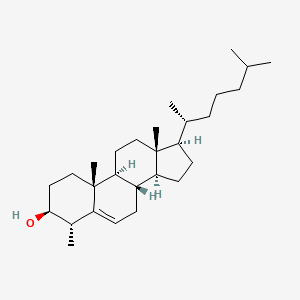
H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H est un composé peptidique synthétique. Il est composé d'une séquence d'acides aminés, chacun contribuant à ses propriétés uniques et à ses applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé est particulièrement intéressant en raison de sa structure complexe et de la présence de multiples groupes fonctionnels qui peuvent participer à diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :
Réactions de couplage : Chaque acide aminé est activé et couplé à la chaîne croissante à l'aide de réactifs tels que les carbodiimides ou les sels d'uranium.
Étapes de déprotection : Les groupes protecteurs sur les acides aminés sont éliminés pour permettre la prochaine réaction de couplage.
Clivage de la résine : Le peptide terminé est clivé de la résine à l'aide d'acides forts comme l'acide trifluoroacétique (TFA).
Méthodes de production industrielle : En milieu industriel, la production de ce peptide peut impliquer des synthétiseurs peptidiques automatisés pour garantir une grande efficacité et pureté. Le processus est mis à l'échelle en optimisant les conditions de réaction, telles que la température, le solvant et les concentrations de réactifs, afin de maximiser le rendement et de minimiser les impuretés.
Types de réactions :
Oxydation : Les résidus de cystéine dans le peptide peuvent subir une oxydation pour former des ponts disulfures, qui peuvent stabiliser la structure du peptide.
Réduction : Les ponts disulfures peuvent être réduits en groupes thiol libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).
Substitution : Les chaînes latérales des acides aminés peuvent participer à des réactions de substitution, en fonction des groupes fonctionnels présents.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène (H2O2), acide performique.
Agents réducteurs : Dithiothréitol (DTT), β-mercaptoéthanol.
Réactifs de substitution : Halogénures d'alkyle, chlorures d'acyle.
Principaux produits :
Produits d'oxydation : Peptides liés par des ponts disulfures.
Produits de réduction : Peptides avec des groupes thiol libres.
Produits de substitution : Peptides modifiés avec de nouveaux groupes fonctionnels.
4. Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Investigé pour son rôle dans les interactions protéine-protéine et la spécificité enzyme-substrat.
Médecine : Exploré pour son potentiel en tant qu'agent thérapeutique, en particulier pour cibler des voies moléculaires spécifiques.
Industrie : Utilisé dans le développement de matériaux à base de peptides et comme composant dans les dosages biochimiques.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Le peptide peut se lier à des récepteurs ou à des enzymes, influençant leur activité et modulant les voies biologiques. La présence de résidus de cystéine permet la formation de ponts disulfures, qui peuvent stabiliser le peptide et améliorer son affinité de liaison.
Composés similaires :
H-DL-Cys.HCl : Un dérivé de cystéine utilisé dans des applications similaires.
Chlorhydrate de DL-cystéine : Un autre composé à base de cystéine aux propriétés comparables.
Unicité : this compound est unique en raison de sa séquence spécifique d'acides aminés et de la présence de multiples groupes fonctionnels. Cette complexité permet des réactions chimiques et des interactions diverses, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Applications De Recherche Scientifique
H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity and modulating biological pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide and enhance its binding affinity.
Comparaison Avec Des Composés Similaires
H-DL-Cys.HCl: A cysteine derivative used in similar applications.
DL-Cysteine Hydrochloride: Another cysteine-based compound with comparable properties.
Uniqueness: H-DL-Cys(1)-DL-Tyr-DL-Phe-DL-Gln-DL-Asn-DL-Cys(1)-DL-Pro-DL-Orn-Gly-NH2.CH3CO2H is unique due to its specific amino acid sequence and the presence of multiple functional groups. This complexity allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C47H67N13O14S2 |
|---|---|
Poids moléculaire |
1102.2 g/mol |
Nom IUPAC |
acetic acid;N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4) |
Clé InChI |
AYJSELDHDXYDKX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-Benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11935342.png)


![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)

![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)
![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)


![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)

![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)

